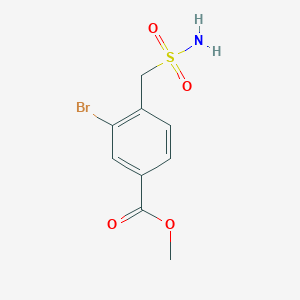

Methyl 3-bromo-4-(sulfamoylmethyl)benzoate

Description

Significance of Sulfamoylmethylbenzoates in Modern Organic Chemistry and Chemical Biology

The sulfamoylmethylbenzoate framework is a composite of a benzoic acid ester and a sulfonamide, two moieties with well-established importance. Benzoic acid and its esters are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. nih.govacs.org The substitution pattern on the benzene (B151609) ring dramatically influences the chemical reactivity and physical properties of these compounds.

The sulfonamide group is a critical pharmacophore in medicinal chemistry. ontosight.airesearchgate.netajchem-b.comajchem-b.com Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this functional group has been a mainstay in the development of therapeutics. wikipedia.org Its ability to mimic the p-aminobenzoic acid (PABA) structure allows it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. wikipedia.org Beyond their antimicrobial properties, sulfonamides are found in drugs with diverse applications, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.org

The combination of these two groups in sulfamoylmethylbenzoates creates a molecule with potential for both synthetic manipulation and biological interaction. The methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, while the sulfonamide group can engage in hydrogen bonding and other non-covalent interactions with biological targets.

Rationale for In-depth Academic Investigation of Methyl 3-bromo-4-(sulfamoylmethyl)benzoate

The specific substitution pattern of this compound provides a compelling reason for its detailed study. The bromine atom at the 3-position and the sulfamoylmethyl group at the 4-position on the benzoate (B1203000) ring create a unique electronic and steric environment.

The bromine atom is a versatile functional group in organic synthesis. It can be readily displaced by nucleophiles or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The sulfamoylmethyl group, while less common than a direct sulfonamide linkage to the aromatic ring, offers a degree of conformational flexibility that could be advantageous for binding to biological targets. The methylene (B1212753) spacer separates the sulfonamide from the aromatic ring, potentially allowing for optimal positioning within a protein's active site.

The arrangement of the bromo and sulfamoylmethyl groups ortho to each other on the benzene ring may also lead to interesting intramolecular interactions that could influence the molecule's conformation and reactivity.

Scope and Objectives of Contemporary Research on this compound

Given the nascent stage of research on this specific compound, the scope of contemporary investigation is likely to be foundational. The primary objectives would be to establish reliable synthetic routes, characterize its physicochemical properties, and explore its potential in medicinal chemistry and materials science.

Key Research Objectives:

Development of Efficient Synthetic Protocols: A primary goal would be to devise a high-yielding and scalable synthesis of this compound from readily available starting materials. This would likely involve the functionalization of a simpler benzoate precursor.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the bromine atom and the sulfonamide group would be crucial. This would involve subjecting the molecule to various reaction conditions to understand its stability and its utility as a synthetic intermediate.

Investigation of Biological Activity: Drawing inspiration from the vast literature on sulfonamide-containing drugs, a key objective would be to screen this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Computational and Structural Studies: In silico modeling and experimental structural analysis (e.g., X-ray crystallography) would provide valuable insights into the molecule's three-dimensional structure, electronic properties, and potential binding modes with biological macromolecules.

While direct experimental data for this compound is scarce, a hypothetical profile can be constructed based on the known properties of its constituent parts.

Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C9H10BrNO4S |

| Molecular Weight | 308.15 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Reactivity | The bromine atom is a site for nucleophilic substitution and cross-coupling reactions. The sulfonamide N-H is acidic and can be deprotonated. The ester can be hydrolyzed. |

A plausible, though not yet documented, synthetic route to this compound could start from the more readily available Methyl 3-bromo-4-methylbenzoate.

Plausible Synthetic Scheme

This proposed synthesis is hypothetical and would require experimental validation.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-(sulfamoylmethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGKUNWOBXGKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CS(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 3 Bromo 4 Sulfamoylmethyl Benzoate

Retrosynthetic Pathways for the Target Compound

Retrosynthetic analysis of Methyl 3-bromo-4-(sulfamoylmethyl)benzoate identifies several logical bond disconnections to trace the synthesis back to simpler, commercially available starting materials. The primary disconnections are:

C-N bond of the sulfonamide: This leads back to a sulfonyl chloride precursor, Methyl 3-bromo-4-(chlorosulfonylmethyl)benzoate, and ammonia (B1221849). This is a common and reliable method for sulfonamide formation.

C-S bond: Disconnecting the sulfamoylmethyl group from the aromatic ring suggests a precursor like Methyl 3-bromo-4-(bromomethyl)benzoate, which can be reacted with a sulfite (B76179) source followed by chlorination and amination.

Ester group (C-O bond): This disconnection points to the corresponding carboxylic acid, 3-bromo-4-(sulfamoylmethyl)benzoic acid, which can be esterified in a final step.

C-Br bond: This suggests that the bromination of a non-brominated precursor, Methyl 4-(sulfamoylmethyl)benzoate, could be a viable route, although regioselectivity would be a significant challenge.

Based on these disconnections, a plausible and efficient forward synthesis would likely start from a substituted toluene (B28343) derivative, such as 4-methylbenzoic acid or its methyl ester. The synthesis would then proceed through sequential functionalization: esterification, regioselective bromination of the aromatic ring, benzylic functionalization of the methyl group, and subsequent conversion to the sulfamoylmethyl moiety. The exact order of these steps is critical for achieving the desired regiochemistry and avoiding unwanted side reactions.

Multi-step Synthetic Sequences

The construction of this compound is achieved through a carefully orchestrated multi-step sequence. The key transformations include introducing the bromine atom, forming the methyl ester, and constructing the sulfamoylmethyl side chain.

Strategies for Regioselective Aromatic Bromination on the Benzoate (B1203000) Scaffold

Achieving the correct substitution pattern on the benzoate ring is crucial. The target molecule has bromine at the 3-position, which is meta to the methyl ester and ortho to the sulfamoylmethyl group. The methyl ester is an electron-withdrawing group and a meta-director, while the alkyl group at position 4 is an ortho, para-director.

A common strategy involves brominating a precursor like methyl 4-methylbenzoate. The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. In this case, the directing effects are synergistic, both favoring substitution at the 3-position. The reaction is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent like acetic acid. google.comwordpress.combrainly.com The electrophilic aromatic substitution mechanism begins with the activation of bromine by the Lewis acid to generate a potent electrophile that attacks the electron-rich aromatic ring. brainly.com

Alternatively, N-bromosuccinimide (NBS) can be used as a brominating agent, often with a catalyst, to achieve regioselective bromination under milder conditions. nih.govresearchgate.net

Introduction of the Sulfamoylmethyl Moiety via Advanced Synthetic Routes

The introduction of the -CH₂SO₂NH₂ group is a multi-step process that typically begins after the aromatic ring is appropriately substituted. A common precursor is Methyl 3-bromo-4-methylbenzoate.

Benzylic Bromination: The methyl group is first activated through free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or light. This selectively brominates the benzylic position to yield Methyl 3-bromo-4-(bromomethyl)benzoate. google.comnih.gov

Conversion to Sulfonyl Chloride: The resulting benzyl (B1604629) bromide can be converted into a sulfonyl chloride. One route involves displacement of the bromide with a sulfite salt (e.g., Na₂SO₃) to form a sodium sulfonate salt. This salt is then treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to produce the key intermediate, Methyl 3-bromo-4-(chlorosulfonylmethyl)benzoate.

Amination to Sulfonamide: The final step is the reaction of the sulfonyl chloride with ammonia or an ammonia source. This nucleophilic substitution reaction readily forms the sulfonamide C-S-N linkage to yield the target compound. organic-chemistry.org

An alternative advanced route involves the conversion of thiols to sulfonyl chlorides using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), which can then be reacted in situ with amines to form sulfonamides. rsc.orgresearchgate.net

Esterification Procedures for Methyl Benzoate Formation

The methyl ester group can be introduced at various stages of the synthesis. If the synthesis starts with 3-bromo-4-methylbenzoic acid, esterification is a necessary step.

Fischer Esterification: The classical method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically under reflux conditions. scielo.brresearchgate.net

Mild Esterification Methods: To avoid harsh acidic conditions that could affect other functional groups, milder methods can be employed. One such method uses N-bromosuccinimide (NBS) as a catalyst for the direct esterification of carboxylic acids with alcohols under neat conditions at moderate temperatures (e.g., 70 °C). nih.gov Other methods include using reagents like oxalyl chloride to form an acid chloride, which then reacts smoothly with methanol. Protecting groups may also be utilized for other functional groups if harsh conditions are unavoidable. libretexts.org

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters for each key step to maximize yield and purity while minimizing reaction time and side products. researchgate.net

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in bromination reactions, solvents like dichloromethane (B109758) or acetic acid are common. google.comresearchgate.net

Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired by-products. researchgate.net For example, free-radical bromination is typically initiated at the reflux temperature of the solvent (e.g., CCl₄), while subsequent steps might be performed at room temperature or below.

Catalyst: The type and amount of catalyst can be crucial. In Friedel-Crafts type reactions like aromatic bromination, the molar ratio of the Lewis acid catalyst to the substrate must be carefully controlled.

Reagent Stoichiometry: The equivalents of reagents, such as the brominating agent or the amine for sulfonamide formation, should be optimized to ensure complete conversion without leading to side reactions or difficult purification. researchgate.net

The table below outlines typical conditions that could be optimized for the key synthetic steps.

| Synthetic Step | Parameter | Condition Range | Potential Impact |

|---|---|---|---|

| Aromatic Bromination | Catalyst | FeBr₃, AlCl₃ | Affects electrophile strength and reaction rate. |

| Solvent | CH₂Cl₂, Acetic Acid | Influences solubility and reaction kinetics. | |

| Temperature | 0 °C to RT | Controls regioselectivity and side product formation. | |

| Benzylic Bromination | Reagent | N-Bromosuccinimide (NBS) | Stoichiometry is key to prevent di-bromination. |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Affects initiation rate of the radical reaction. | |

| Solvent | CCl₄, Acetonitrile | Should be inert to radical conditions. | |

| Sulfonamide Formation | Amine Source | Aqueous Ammonia, NH₃ gas | Excess amine is often used to neutralize HCl byproduct. |

| Temperature | 0 °C to RT | Low temperature controls the exothermicity of the reaction. | |

| Solvent | DCM, THF, Ether | Affects solubility of intermediates. |

Emerging Green Chemistry Approaches for Sustainable Production of the Chemical Compound

Recent advancements in organic synthesis have focused on developing more environmentally friendly methods, which are applicable to the production of this compound, particularly in the formation of the sulfonamide group. ijisrt.com

Mechanochemistry: A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides. rsc.org This method involves a one-pot, double-step procedure using a ball mill. It utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination of disulfides (which could be derived from the benzyl bromide intermediate), followed by amination. This approach eliminates the need for bulk organic solvents, reducing waste and environmental impact. rsc.org

Sustainable Solvents: Research has focused on replacing traditional volatile organic solvents with greener alternatives. mdpi.com For the synthesis of sulfonamides, reactions have been successfully carried out in water, ethanol, glycerol, and deep eutectic solvents (DES). rsc.orgresearchgate.net These methods often feature simpler workup procedures, such as filtration, further enhancing their green credentials. rsc.orgresearchgate.net

Catalyst-Free Synthesis: Methods for synthesizing sulfonamides without the need for a catalyst have been developed. One such approach involves the reaction of sulfonyl chlorides with amines in aqueous media. tandfonline.com These reactions can proceed with high yields and excellent selectivities in short reaction times, avoiding the use of potentially toxic and expensive metal catalysts. tandfonline.com

These green chemistry principles offer promising pathways for the sustainable and cost-effective production of complex molecules like this compound. rsc.org

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Sulfamoylmethyl Benzoate

Nucleophilic Substitution Reactions Involving the Sulfamoylmethyl Group

The sulfamoylmethyl group, -CH₂SO₂NH₂, possesses a benzylic carbon atom that is susceptible to nucleophilic attack. The sulfamoyl moiety is a moderate leaving group, and its departure can be facilitated under appropriate reaction conditions. While direct studies on Methyl 3-bromo-4-(sulfamoylmethyl)benzoate are limited, the reactivity of analogous benzylic sulfonamides suggests that it can undergo nucleophilic substitution reactions.

These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the benzylic carbon, leading to the displacement of the sulfonamide group. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Stronger nucleophiles will generally lead to faster reaction rates.

Benzylic sulfonamides have been shown to be cleaved under relatively mild conditions with reagents like potassium alkoxide chempedia.info. Furthermore, the lithium salts of N-benzyl sulfonamides can participate in reactions such as allylic substitutions chempedia.info. This suggests that the sulfamoylmethyl group in the title compound could be displaced by a variety of nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions at the Benzylic Carbon

| Nucleophile (Nu⁻) | Product | Potential Reaction Conditions |

| RO⁻ (Alkoxide) | Methyl 3-bromo-4-(alkoxymethyl)benzoate | Basic conditions |

| CN⁻ (Cyanide) | Methyl 3-bromo-4-(cyanomethyl)benzoate | Polar aprotic solvent |

| N₃⁻ (Azide) | Methyl 3-bromo-4-(azidomethyl)benzoate | Phase transfer catalysis |

| R₂NH (Amine) | Methyl 3-bromo-4-((dialkylamino)methyl)benzoate | Elevated temperatures |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents are summarized below.

-Br (Bromo group): Deactivating and ortho-, para-directing.

-COOCH₃ (Methyl ester group): Deactivating and meta-directing.

-CH₂SO₂NH₂ (Sulfamoylmethyl group): This group is generally considered to be deactivating due to the electron-withdrawing nature of the sulfonyl group. Its directing effect is primarily ortho- and para- to the methylene (B1212753) group, though steric hindrance may favor the para position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -Br | 3 | Inductively withdrawing, weakly deactivating | Ortho, Para |

| -COOCH₃ | 1 | Inductively and resonantly withdrawing, deactivating | Meta |

| -CH₂SO₂NH₂ | 4 | Inductively withdrawing, deactivating | Ortho, Para |

Oxidation and Reduction Pathways of the Chemical Compound

The benzylic carbon of the sulfamoylmethyl group is susceptible to oxidation. Benzylic C-H bonds can be oxidized to the corresponding carbonyl compounds under various conditions. For instance, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines using potassium persulfate (K₂S₂O₈) nih.gov. This suggests that the sulfamoylmethyl group in this compound could potentially be oxidized to a sulfamoylimine or further to a carboxylic acid derivative under strong oxidizing conditions.

Reduction of the compound can occur at two primary sites: the methyl ester and the aromatic ring. The methyl ester can be reduced to the corresponding primary alcohol, Methyl 3-bromo-4-(sulfamoylmethyl)benzyl alcohol, using reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can reduce the aromatic ring, although this typically requires harsh conditions (high pressure and temperature) and a suitable catalyst (e.g., rhodium on carbon). The bromo substituent may also be susceptible to hydrogenolysis under these conditions.

Hydrolysis and Transesterification Reactions of the Methyl Ester Functionality

The methyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4-(sulfamoylmethyl)benzoic acid.

Acid-catalyzed hydrolysis: This is a reversible reaction that is typically carried out in the presence of a strong acid (e.g., H₂SO₄) and an excess of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that is carried out with a strong base (e.g., NaOH). The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol would yield Ethyl 3-bromo-4-(sulfamoylmethyl)benzoate. The equilibrium of this reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

To fully understand the reaction mechanisms of this compound, a combination of kinetic and spectroscopic methods would be employed.

Kinetic Studies: These studies would involve monitoring the rate of a reaction as a function of the concentration of reactants, catalysts, and temperature. For example, the rate of nucleophilic substitution at the benzylic carbon could be followed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC). The data obtained can be used to determine the rate law, activation parameters (enthalpy and entropy of activation), and to infer the reaction mechanism (e.g., Sₙ1 vs. Sₙ2). A kinetic study of the methanolysis of sulfonylureas, which also contain a sulfonamide group, demonstrated pseudo first-order kinetics nih.gov.

Spectroscopic Methods: Spectroscopic techniques are invaluable for identifying reactants, products, and any intermediates that may be formed during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of the molecule. Changes in the chemical shifts and coupling constants of the protons and carbons near the reaction center can be used to follow the progress of a reaction and to characterize the products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the hydrolysis of the methyl ester could be monitored by the disappearance of the C=O stretch of the ester and the appearance of the broad O-H stretch of the carboxylic acid.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. It is a powerful tool for identifying products and can be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex reaction mixtures.

By combining the results from kinetic and spectroscopic studies, a detailed picture of the reaction mechanism can be constructed, including the identification of the rate-determining step and the nature of any intermediates.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 3 Bromo 4 Sulfamoylmethyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques (e.g., HSQC, HMBC)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, their proximity to one another, and their connectivity through spin-spin coupling.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they would likely show a complex splitting pattern (e.g., a singlet, and two doublets or a more complex multiplet).

Methylene (B1212753) Protons (-CH₂-): The two protons of the sulfamoylmethyl group would likely appear as a singlet in the range of δ 4.0-5.0 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Sulfamoyl Protons (-SO₂NH₂): The two protons of the primary sulfonamide would appear as a broad singlet, and its chemical shift could be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information about the carbon framework of the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon would be observed in the downfield region of the spectrum, typically around δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring would appear in the range of δ 120-140 ppm. The carbons directly attached to the bromine, the sulfamoylmethyl group, and the ester group would have distinct chemical shifts.

Methylene Carbon (-CH₂-): The carbon of the sulfamoylmethyl group would be expected in the range of δ 50-60 ppm.

Methyl Carbon (-OCH₃): The methyl ester carbon would appear as a signal around δ 50-55 ppm.

2D NMR Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity.

HSQC: This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.

Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Aromatic H |

| ~7.9 | dd | 1H | Aromatic H |

| ~7.5 | d | 1H | Aromatic H |

| ~4.5 | s | 2H | -CH₂-SO₂NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~7.3 (broad) | s | 2H | -SO₂NH₂ |

Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~135 | Aromatic C-Br |

| ~133 | Aromatic C-COOCH₃ |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-CH₂ |

| ~125 | Aromatic C-H |

| ~55 | -CH₂- |

| ~52 | -OCH₃ |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

FTIR Spectroscopy is particularly sensitive to polar bonds. Key expected absorption bands for Methyl 3-bromo-4-(sulfamoylmethyl)benzoate would include:

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp band for the ester carbonyl group would be expected in the range of 1730-1715 cm⁻¹.

S=O Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-O Stretching: An absorption for the ester C-O bond would be expected in the 1300-1100 cm⁻¹ region.

C-Br Stretching: A band in the fingerprint region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Raman Spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would be expected to show strong signals for the aromatic ring vibrations and the S=O symmetric stretch.

Hypothetical FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350, 3250 | Medium | N-H stretching (sulfonamide) |

| 3080 | Medium | Aromatic C-H stretching |

| 2950 | Medium | Aliphatic C-H stretching |

| 1720 | Strong, Sharp | C=O stretching (ester) |

| 1600, 1480 | Medium | Aromatic C=C stretching |

| 1340, 1150 | Strong | S=O stretching (sulfonamide) |

| 1280 | Strong | C-O stretching (ester) |

| 550 | Medium | C-Br stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the substituted benzene ring. One would expect to observe one or more strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these bands would be influenced by the nature and position of the substituents (bromo, sulfamoylmethyl, and methyl ester groups).

Hypothetical UV-Vis Data

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~210 | ~25,000 | Methanol (B129727) |

| ~250 | ~10,000 | Methanol |

| ~290 | ~1,500 | Methanol |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

Fragmentation Pattern: The fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the C-S bond, leading to fragments corresponding to the benzyl (B1604629) portion and the sulfamoyl moiety.

Loss of SO₂NH₂.

Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Possible Assignment |

| 309, 311 | 95, 95 | [M]⁺ |

| 278, 280 | 40, 40 | [M - OCH₃]⁺ |

| 230, 232 | 100, 100 | [M - SO₂NH₂]⁺ |

| 151 | 60 | [C₇H₄O₂Br]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms, including the torsion angles of the ester and sulfamoylmethyl groups relative to the benzene ring.

Intermolecular Interactions: How the molecules pack in the crystal lattice, including any hydrogen bonding (e.g., involving the sulfonamide N-H protons and the carbonyl oxygen or sulfonyl oxygens) and other non-covalent interactions that stabilize the crystal structure.

Hypothetical Crystal Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.0 |

| V (ų) | 1220 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of Methyl 3 Bromo 4 Sulfamoylmethyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Tautomerism

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. DFT calculations provide insights into the distribution of electrons within Methyl 3-bromo-4-(sulfamoylmethyl)benzoate, which is fundamental to understanding its chemical behavior. Key electronic properties derived from DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.govresearchgate.net These global reactivity descriptors help in predicting the molecule's stability and reactivity. For instance, a higher ionization potential suggests a greater stability, while a higher electrophilicity index points to a greater capacity to accept electrons.

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, can also be investigated using DFT. For this compound, potential tautomeric forms, such as those involving the sulfamoyl group, can be modeled. By calculating the relative energies of these different forms, the most stable tautomer under specific conditions can be identified, providing crucial information about its likely structure and reactivity.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Description |

| Ionization Potential (I) | 8.50 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.20 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.85 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 3.65 | A measure of the molecule's resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | 3.22 | A measure of the molecule's ability to act as an electrophile. |

Molecular Orbital Theory and Frontier Orbital Analysis for Reaction Prediction

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of molecular orbitals, which are spread out over the entire molecule. Within this framework, Frontier Molecular Orbital (FMO) theory is particularly useful for predicting the reactivity of a molecule. youtube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the orbital that acts as an electron donor, so its energy and location can indicate the site of nucleophilic attack. youtube.com Conversely, the LUMO is the orbital that acts as an electron acceptor, and its properties can predict the site of electrophilic attack. youtube.com For this compound, the distribution of the HOMO and LUMO would be influenced by the various functional groups. The electron-withdrawing nature of the bromo, ester, and sulfamoyl groups would likely localize the LUMO, making adjacent carbons susceptible to nucleophilic attack. The HOMO might be localized on the benzene (B151609) ring or the sulfamoyl group, indicating potential sites for electrophilic reactions. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Hypothetical Frontier Orbital Properties for this compound

| Property | Value (eV) | Significance |

| HOMO Energy | -7.25 | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.85 | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.40 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Conformational Analysis and Energy Landscapes of the Chemical Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several rotatable bonds exist, including those in the sulfamoylmethyl and methyl ester side chains.

By systematically rotating these bonds and calculating the potential energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy, stable conformations (conformers) and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules. For instance, the relative orientation of the sulfamoyl and ester groups can affect the molecule's dipole moment and its packing in a crystal lattice.

Table 3: Hypothetical Relative Energies of Key Conformations of this compound

| Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.2 | Eclipsed (high energy) |

| 60° | 0.0 | Staggered (gauche, most stable) |

| 120° | 4.8 | Eclipsed (high energy) |

| 180° | 0.5 | Staggered (anti, stable) |

Intermolecular Interactions and Crystal Lattice Energy Calculations (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 45.5 | Represents van der Waals forces between hydrogen atoms. |

| O···H / H···O | 28.2 | Indicates the presence of hydrogen bonds. |

| Br···H / H···Br | 12.8 | Highlights interactions involving the bromine atom. |

| C···H / H···C | 8.5 | Relates to C-H···π interactions and general van der Waals contacts. |

| Others | 5.0 | Includes contacts like C···C, N···H, etc. |

Simulations of Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

These simulations can predict how properties like molecular geometry, electronic structure, and reactivity descriptors change from the gas phase to a solution. For this compound, a polar solvent would be expected to stabilize charge separation, potentially altering the dipole moment and the energies of the frontier orbitals. The relative stability of different conformers can also be affected by the solvent, as polar solvents may favor conformations with larger dipole moments. Understanding these solvent effects is crucial for predicting the behavior of the compound in solution, which is relevant for many chemical applications.

Table 5: Hypothetical Solvent Effects on Selected Molecular Properties

| Property | Gas Phase | In Water (Polar) | In Toluene (B28343) (Non-polar) |

| Dipole Moment (Debye) | 3.5 | 4.8 | 3.7 |

| HOMO-LUMO Gap (eV) | 5.40 | 5.25 | 5.35 |

| Relative Energy of Anti Conformer (kcal/mol) | 0.5 | 0.3 | 0.45 |

Methyl 3 Bromo 4 Sulfamoylmethyl Benzoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Novel Pharmaceutical Scaffolds and Chemical Probes

The strategic placement of a bromine atom and a sulfamoyl group makes Methyl 3-bromo-4-(sulfamoylmethyl)benzoate a potent precursor for creating novel molecular frameworks for drug discovery. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, diuretic, and anticancer properties. nih.gov Specifically, the primary sulfonamide group (-SO2NH2) is a key zinc-binding feature in inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in diseases like glaucoma and cancer. ontosight.ainih.gov The title compound can thus serve as a foundational scaffold for developing selective inhibitors of specific CA isozymes, such as CAIX, which is highly overexpressed in numerous cancers and contributes to the acidification of the tumor microenvironment. nih.gov

Furthermore, the bromine atom on the aromatic ring provides a crucial reaction site for building molecular complexity. ycdehongchem.com Halogenated benzoic acid derivatives are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. ycdehongchem.comsigmaaldrich.com This enables the attachment of various aryl, heteroaryl, or alkyl groups at the 3-position, systematically modifying the molecular structure to explore new chemical space and develop compounds with improved therapeutic properties. nih.gov This reactivity also makes the compound suitable for the synthesis of chemical probes, where the bromine can be substituted with reporter tags or photoaffinity labels to aid in target identification and mechanistic studies. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. This compound offers several distinct points for chemical modification, allowing for a systematic exploration of how structural changes influence biological activity. nih.govnih.gov The primary sites for derivatization include the bromo substituent, the sulfamoyl moiety, and the methyl ester.

The key derivatization strategies are summarized in the table below:

| Position | Functional Group | Potential Derivatization Reactions | Purpose in SAR Studies |

| Position 3 | Bromo (-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | To introduce steric bulk, electronic diversity, and new interaction points with the target protein by adding various aryl, heteroaryl, or alkyl groups. nih.gov |

| Position 4 | Sulfamoylmethyl (-CH₂SO₂NH₂) | N-alkylation or N-acylation of the sulfonamide | To probe the importance of the NH₂ group as a hydrogen bond donor and to modify polarity and cell permeability. nih.gov |

| Position 1 | Methyl Ester (-COOCH₃) | Saponification to carboxylic acid, followed by amide coupling | To introduce a wide range of substituents via amide bond formation, exploring new hydrogen bonding interactions and improving physicochemical properties. |

Application in Catalyst Development and Ligand Design

While specific applications of this compound in catalyst development are not extensively documented, the benzoate (B1203000) scaffold itself has been shown to possess catalytic properties in certain contexts. Research has demonstrated that simple benzoate esters, such as methyl 4-fluorobenzoate, can function as effective photosensitizing catalysts in light-powered C(sp³)–H fluorination reactions. nih.govuni-regensburg.de These catalysts operate through an energy transfer mechanism and offer an alternative to more traditional aryl ketone photosensitizers. uni-regensburg.de Although para-substituted bromo-benzoates were found to be ineffective in the specific systems studied, this research opens the possibility that other substituted benzoates could be tailored for similar photochemical applications. nih.govuni-regensburg.de

Additionally, related compounds like sodium benzoate have been noted for their catalytic activity in accelerating esterification processes, where they may activate reactants or stabilize transition states. nbinno.com The title compound, with its multiple functional groups, could theoretically be explored for its potential to act as a ligand for metal catalysts. The oxygen atoms of the ester and sulfamoyl groups could potentially coordinate with metal centers. However, there is currently no specific literature describing the use of this compound in ligand design or catalysis, and its utility in this field remains a subject for future investigation.

Role in Complex Natural Product Total Synthesis

The use of highly functionalized, pre-fabricated aromatic building blocks like this compound is generally uncommon in the total synthesis of complex natural products. Synthetic strategies for natural products often focus on constructing molecular complexity from simpler, more fundamental starting materials. rsc.org

However, there are instances where structurally similar compounds are employed as starting materials when their specific substitution pattern matches a fragment of the target natural product. For example, a related compound, Methyl 4-bromo-3-methylbenzoate, has been utilized as a starting material in the total synthesis of (-)-martinellic acid. sigmaaldrich.com In that synthesis, the brominated aromatic core was a convenient entry point for constructing a more elaborate part of the final molecule.

Therefore, while not a common tool in this area, the application of this compound in total synthesis would be plausible for a natural product that specifically contains the 3-bromo-4-(sulfamoylmethyl)benzoyl motif. To date, no such applications have been reported in the scientific literature, and its role remains hypothetical and dependent on the discovery of natural products bearing this specific structure.

Future Trajectories and Unexplored Frontiers in Methyl 3 Bromo 4 Sulfamoylmethyl Benzoate Research

Development of Asymmetric Synthesis Methodologies

Currently, established asymmetric syntheses for Methyl 3-bromo-4-(sulfamoylmethyl)benzoate are not readily found in the literature. Future research could focus on developing stereoselective methods to introduce chirality into the molecule. This could be particularly relevant if the compound or its derivatives are found to have biological activity where a specific stereoisomer is more potent or has a better safety profile.

Potential strategies could involve:

Chiral Catalysis: Employing chiral catalysts to control the stereochemistry of key bond-forming reactions.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Chiral Pool Synthesis: Starting from a readily available chiral molecule and modifying it to obtain the desired enantiomerically pure product.

The development of such methodologies would be a significant step forward, enabling detailed studies of the compound's stereospecific properties and potential applications.

Exploration of Photochemical and Electrochemical Reactivity

The inherent functionalities of this compound suggest a rich and unexplored landscape of photochemical and electrochemical reactivity. The aromatic ring and the carbon-bromine bond are potential sites for photoinduced reactions. For instance, the C-Br bond could undergo homolytic cleavage upon UV irradiation to generate radical intermediates, which could then participate in various synthetic transformations.

Similarly, the electrochemical behavior of the compound is an area ripe for investigation. Cyclic voltammetry and other electrochemical techniques could be used to determine its redox potentials and explore the possibility of electrochemically driven reactions. Such studies could lead to novel, environmentally friendly synthetic methods and applications in areas like organic electronics or sensor technology.

Integration into Flow Chemistry and High-Throughput Synthesis Platforms

The principles of flow chemistry and high-throughput synthesis offer significant advantages in terms of reaction optimization, safety, and scalability. Future research could focus on adapting the synthesis of this compound and its derivatives to these modern platforms.

Potential Research Directions:

| Research Area | Focus | Potential Advantages |

| Flow Chemistry | Developing continuous-flow processes for the synthesis of the compound. | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, potential for automation and process intensification. |

| High-Throughput Synthesis | Utilizing automated platforms to rapidly synthesize a library of derivatives by varying the substituents on the aromatic ring or the sulfamoyl group. | Accelerated discovery of new compounds with desired properties, efficient screening for biological activity or material characteristics. |

Integrating these technologies would not only streamline the production of this compound but also facilitate the rapid exploration of its chemical space for various applications.

Advanced Material Science Applications Involving the Compound

The structural features of this compound make it an intriguing candidate for the development of advanced materials. The presence of the bromine atom allows for its use in cross-coupling reactions, enabling its incorporation into polymeric structures or functional organic materials.

Future research could explore its potential in:

Polymer Chemistry: As a monomer or a functional additive in the synthesis of specialty polymers with tailored properties such as flame retardancy (due to the bromine content) or specific optical or electronic characteristics.

Organic Electronics: As a building block for organic semiconductors, dielectrics, or materials for light-emitting diodes (OLEDs), leveraging the electronic properties of the substituted aromatic system.

Crystal Engineering: Investigating the self-assembly of the molecule through non-covalent interactions to form well-defined crystalline architectures with interesting solid-state properties.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The most exciting future prospects for this compound likely lie at the intersection of traditional scientific disciplines. Its potential as a biologically active molecule, a functional material, or a chemical probe opens up numerous possibilities for interdisciplinary research.

Collaborative efforts could lead to:

Development of Novel Therapeutics: The sulfamoyl group is a common feature in many drugs. Investigating the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Creation of Smart Materials: Combining its potential material properties with stimuli-responsive chemical functionalities could lead to the development of sensors, drug delivery systems, or adaptive materials.

Chemical Biology Tools: Synthesizing labeled or functionalized versions of the compound could provide valuable tools for studying biological processes or for use in diagnostic applications.

Q & A

What are the optimized synthetic routes for Methyl 3-bromo-4-(sulfamoylmethyl)benzoate, and how can reaction conditions be tailored to improve yields?

Classification: Basic

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach includes:

Bromination : Introducing bromine at the 3-position via electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ or a Lewis acid .

Sulfamoylation : Reacting the intermediate with sulfamoyl chloride (H₂NSO₂Cl) under basic conditions (e.g., triethylamine or pyridine) to install the sulfamoylmethyl group at the 4-position .

Optimization strategies:

- Temperature Control : Lower temperatures (0–5°C) during sulfamoylation minimize side reactions.

- Solvent Selection : Anhydrous dichloromethane or DMF enhances reagent solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

How does the sulfamoylmethyl group modulate the electronic properties and reactivity of this compound in nucleophilic substitution (SN) reactions?

Classification: Advanced

Methodological Answer:

The sulfamoylmethyl group (-CH₂SO₂NH₂) is electron-withdrawing due to the sulfonamide moiety, which polarizes the C-Br bond at the 3-position, enhancing its susceptibility to nucleophilic attack. Key considerations:

- Electrophilicity : The group’s inductive effect increases the partial positive charge on the adjacent bromine-bearing carbon, accelerating SN reactions with amines or thiols .

- Steric Effects : The methylene spacer reduces steric hindrance compared to direct sulfonamide substitution, allowing better access for nucleophiles.

- Comparative Reactivity : Analogues lacking the sulfamoylmethyl group (e.g., methyl 3-bromo-4-methylbenzoate) show slower SN kinetics, underscoring the electronic influence of the substituent .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Classification: Basic

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the methyl ester (~3.9 ppm), aromatic protons (split due to bromine’s anisotropic effect), and sulfamoyl NH₂ (broad singlet, ~5–6 ppm) .

- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm), Br-substituted aromatic carbons (~125–135 ppm), and sulfonamide sulfur-bound carbons (~50–55 ppm).

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 308.15) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles to validate regiochemistry and confirm the absence of polymorphic variations .

How should researchers address contradictory reports on the biological activity of this compound in enzyme inhibition studies?

Classification: Advanced

Methodological Answer:

Discrepancies may arise from:

- Purity and Isomerism : Impurities or regioisomers (e.g., 2-bromo vs. 3-bromo derivatives) can skew bioactivity results. Validate compound identity via HPLC and 2D-NMR .

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) alter inhibition kinetics. Standardize protocols using controls like ketoconazole (CYP3A4 inhibitor) .

- Metabolite Interference : Sulfamoylmethyl groups may undergo hydrolysis in vivo, generating active metabolites. Use LC-MS to track stability under physiological conditions .

What safety protocols are critical when handling this compound in laboratory settings?

Classification: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during weighing/reacting.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult ophthalmologist .

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Can computational models predict the interaction of this compound with cytochrome P450 enzymes, and how do structural analogs inform these predictions?

Classification: Advanced

Methodological Answer:

- Docking Studies : Tools like AutoDock Vina model ligand-enzyme interactions. The bromine atom and sulfamoylmethyl group’s electronegativity guide binding to heme iron or hydrophobic pockets in CYP active sites .

- QSAR Analysis : Compare with analogs (e.g., Methyl 3-Bromo-4-(methylsulfonyl)benzoate) to correlate substituent effects (e.g., sulfonamide vs. sulfonyl) with inhibition potency.

- Collision Cross-Section (CCS) Data : Predicts pharmacokinetic behavior; experimental CCS values (e.g., 145.6 Ų for [M+H]+) validate in silico models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.